molecular formula C8H8N4O2 B3354521 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea CAS No. 59747-16-9

1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea

Cat. No.: B3354521
CAS No.: 59747-16-9
M. Wt: 192.17 g/mol
InChI Key: MFWUJLCWYQVEEQ-UHFFFAOYSA-N
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Description

1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Preparation Methods

The synthesis of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea typically involves the reaction of benzimidazole derivatives with urea under specific conditions. One common method includes the use of benzimidazole and appropriate methylation reagents such as iodomethane . Industrial production methods often involve large-scale synthesis using similar routes but optimized for higher yields and purity .

Chemical Reactions Analysis

1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the reagents and conditions used but often include modified imidazole derivatives .

Scientific Research Applications

1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea involves its interaction with specific molecular targets and pathways. It often acts by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea can be compared with other imidazole derivatives such as:

What sets this compound apart is its unique combination of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(2-oxo-1,3-dihydrobenzimidazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c9-7(13)10-4-1-2-5-6(3-4)12-8(14)11-5/h1-3H,(H3,9,10,13)(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWUJLCWYQVEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)N)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663496
Record name N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59747-16-9
Record name N-(2-Oxo-2,3-dihydro-1H-benzimidazol-5-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40663496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)urea

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